Product packaging for Methyl 3-(benzylthio)propionate(Cat. No.:CAS No. 5331-36-2)

Methyl 3-(benzylthio)propionate

Cat. No.: B11953490
CAS No.: 5331-36-2
M. Wt: 210.29 g/mol
InChI Key: KFRBVHFYLRIKNQ-UHFFFAOYSA-N
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Description

Significance in Organic Synthesis and Chemical Transformations

While detailed research findings on the specific applications of Methyl 3-(benzylthio)propionate are limited, its bifunctional nature, containing both a thioether and a methyl ester group, makes it a molecule of interest for potential synthetic transformations.

Thioethers, in general, are significant intermediates in organic synthesis. They can be used as protecting groups and are precursors for the synthesis of other sulfur-containing compounds like sulfoxides and sulfones through oxidation reactions. The sulfur atom in a thioether can also be involved in the formation of carbon-sulfur bonds, a key step in the synthesis of various heterocyclic compounds.

Similarly, propionate (B1217596) esters serve as important building blocks in organic chemistry. rsc.org They can undergo a variety of reactions, including condensation reactions like the Claisen condensation, which forms new carbon-carbon bonds. libretexts.org For instance, a related compound, methyl 3-(methylthio)propionate, has been utilized as a precursor to study the catabolism of methionine in bacteria and is recognized as a flavor component in fruits like pineapple. sigmaaldrich.com

Given the presence of both of these functional groups, this compound theoretically holds potential as a precursor for more complex molecules. The ester group could participate in condensation reactions, while the thioether linkage could be used to construct sulfur-containing heterocycles or be cleaved to reveal a thiol. However, specific, published examples of such transformations using this particular molecule are not widely available in current scientific literature.

Nomenclature and Structural Context within Thioether and Propionate Chemistry

The name and structure of this compound place it clearly within the established families of thioether and propionate compounds.

Nomenclature: The systematic IUPAC name for the compound is methyl 3-(benzylthio)propanoate or methyl 3-benzylsulfanylpropanoate . uni.lu This name can be deconstructed as follows:

propanoate : Indicates a salt or ester of propanoic acid, which is a three-carbon carboxylic acid.

methyl : Refers to the methyl group (-CH₃) attached to the oxygen of the ester, forming a methyl ester.

3-(benzylthio) : Specifies a substituent on the third carbon atom of the propanoate chain. This substituent is a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) linked through a sulfur atom (thio).

Structural Context: The molecule features two key functional groups:

Thioether (Sulfide): This is a functional group with the structure R-S-R', where R and R' are alkyl or aryl groups. It is the sulfur analog of an ether (R-O-R'). In this compound, the sulfur atom is bonded to a benzyl group on one side and a propionate ethyl chain on the other.

Propionate Ester: This functional group consists of a propionyl group (CH₃CH₂C=O) bonded to an alkoxy group. Here, it is a methyl ester (-COOCH₃). Esters are common in organic chemistry and are often responsible for the characteristic smells of fruits and flowers.

The combination of a flexible thioether linkage and a reactive ester group in a single molecule provides multiple sites for potential chemical modification.

Physicochemical Properties of this compound

Property Value
CAS Number 5331-36-2 sigmaaldrich.com
Molecular Formula C₁₁H₁₄O₂S uni.lu
Molecular Weight 210.297 g/mol sigmaaldrich.com
IUPAC Name methyl 3-(benzylthio)propanoate uni.lu

| SMILES | COC(=O)CCSCC1=CC=CC=C1 uni.lu |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2S B11953490 Methyl 3-(benzylthio)propionate CAS No. 5331-36-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-benzylsulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-13-11(12)7-8-14-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRBVHFYLRIKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277416
Record name Methyl 3-(benzylthio)propionate
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Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5331-36-2
Record name Methyl 3-(benzylthio)propionate
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Record name Methyl 3-(benzylthio)propionate
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Record name METHYL 3-(BENZYLTHIO)PROPIONATE
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Synthetic Methodologies and Preparative Strategies for Methyl 3 Benzylthio Propionate

Precursor-Based Synthetic Approaches

The most direct and common methods for synthesizing Methyl 3-(benzylthio)propionate rely on the assembly from readily available chemical precursors. These strategies are broadly categorized by the final bond-forming step: the formation of the thioether linkage or the ester group.

Utilization of Methyl 3-Mercaptopropionate and Benzylating Agents

A primary and efficient route to this compound involves the direct S-alkylation of Methyl 3-mercaptopropionate. sigmaaldrich.comscbt.com This method leverages the nucleophilicity of the thiol group in Methyl 3-mercaptopropionate, which readily reacts with an electrophilic benzyl (B1604629) source.

The reaction is typically a nucleophilic substitution, where the sulfur atom of the thiol attacks the benzylic carbon of a benzylating agent, displacing a leaving group. Common benzylating agents include benzyl halides (e.g., benzyl bromide, benzyl chloride) or benzyl tosylates. The reaction is generally conducted in the presence of a non-nucleophilic base to deprotonate the thiol, thereby increasing its nucleophilicity.

General Reaction Scheme:

HS-CH₂CH₂-COOCH₃ + C₆H₅CH₂-X → C₆H₅CH₂-S-CH₂CH₂-COOCH₃ + HX (where X is a leaving group like Br, Cl, or OTs)

The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side products. Aprotic polar solvents are often preferred.

Table 1: Typical Reaction Conditions for S-Alkylation

ParameterConditionPurpose
Benzylating Agent Benzyl bromide, Benzyl chlorideProvides the benzyl electrophile.
Base Potassium carbonate, Sodium hydrideDeprotonates the thiol to form the more nucleophilic thiolate.
Solvent Acetone, Dimethylformamide (DMF)Dissolves reactants and facilitates the reaction.
Temperature Room temperature to gentle heatingControls the reaction rate.

This synthetic route is favored for its high atom economy and the commercial availability of the starting materials. sigmaaldrich.comscbt.com

Esterification Routes from 3-(Benzylthio)propionic Acid Precursors

An alternative strategy involves forming the ester linkage as the final key step. This pathway begins with 3-(benzylthio)propionic acid, which is then esterified to yield the target methyl ester. The precursor, 3-(benzylthio)propionic acid, can be synthesized by the reaction of 3-mercaptopropionic acid with a benzylating agent, followed by the esterification step.

The most common method for this transformation is the Fischer esterification. athabascau.ca This acid-catalyzed equilibrium reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.com The excess alcohol serves to shift the equilibrium toward the product side, maximizing the yield of the ester. athabascau.ca

General Reaction Scheme:

C₆H₅CH₂-S-CH₂CH₂-COOH + CH₃OH ⇌ C₆H₅CH₂-S-CH₂CH₂-COOCH₃ + H₂O (in the presence of an acid catalyst)

Table 2: Fischer Esterification Parameters

ParameterConditionRationale
Alcohol Methanol (in excess)Acts as both reactant and solvent; drives equilibrium forward.
Catalyst Concentrated Sulfuric Acid (H₂SO₄)Protonates the carbonyl oxygen, increasing electrophilicity.
Temperature RefluxIncreases reaction rate.
Product Isolation Distillation, ExtractionRemoves the ester from the reaction mixture.

Other esterification methods, such as reaction with diazomethane (B1218177) or using coupling agents, can also be employed, particularly when milder conditions are required.

Stereoselective and Asymmetric Synthesis

While this compound itself is achiral, the introduction of stereocenters into its backbone is a key focus for applications in pharmaceuticals and materials science. Asymmetric synthesis aims to control the formation of these stereocenters.

Enantioselective Pathways, including Integrated Electrosynthesis and Biocatalysis

Enantioselective synthesis of analogs of this compound can be achieved by creating a chiral center, for instance, at the α- or β-position of the propionate (B1217596) backbone. Biocatalysis and electrosynthesis offer powerful tools for achieving high enantioselectivity. nih.gov

Biocatalysis often employs enzymes, such as lipases or esterases, which can selectively catalyze reactions on one enantiomer of a racemic mixture or transform a prochiral substrate into a chiral product. nih.govresearchgate.net For example, a racemic mixture of a chiral carboxylic acid precursor could be subjected to enzymatic esterification, where the enzyme selectively converts only one enantiomer to the corresponding methyl ester, allowing for the separation of the ester from the unreacted acid. This process is known as kinetic resolution.

Electrosynthesis can be integrated with these methods to provide a sustainable and controlled way to generate reagents or regenerate catalysts, potentially enhancing the efficiency and environmental profile of the asymmetric synthesis.

Diastereoselective Synthesis through Chiral Induction

Diastereoselective synthesis is another powerful strategy for controlling stereochemistry. This approach often involves the use of a chiral auxiliary—a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. usm.edunih.gov

For the synthesis of a chiral derivative of this compound, a chiral auxiliary, such as a derivative of (-)-8-phenylmenthol, could be attached to the carboxylic acid precursor to form a chiral ester. nih.gov Subsequent reactions, such as an alkylation at the α-position, would proceed with a high degree of diastereoselectivity due to the steric influence of the chiral auxiliary. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. The Aza-Prins reaction is another example of a powerful tool for diastereoselective cyclization that can be used to construct complex chiral structures. csic.es

Advanced Synthetic Techniques

Modern synthetic chemistry seeks to develop more efficient, safer, and environmentally benign processes. While not yet widely reported specifically for this compound, advanced techniques are being applied to the synthesis of related esters. One such innovative approach involves a catalyst-free synthesis using a reversible CO2 capture system with an organic superbase. rsc.org This method has been successfully used for producing methyl propionate and methyl methacrylate (B99206) at room temperature, avoiding the need for expensive or toxic catalysts and harsh reaction conditions. rsc.org Adapting such green chemistry principles could offer a more sustainable future route to this compound and its derivatives.

Electrochemical Synthesis Applications

Currently, there is a lack of specific studies in the scientific literature detailing the electrochemical synthesis of this compound. However, the broader field of organic electrochemistry presents potential pathways for its formation. Electrochemical methods are gaining traction as a green chemistry tool due to their ability to often reduce the need for harsh reagents and simplify purification processes.

In principle, the synthesis could be envisioned through the electrochemical generation of a thiolate anion from a suitable precursor, such as benzyl mercaptan or dibenzyl disulfide, followed by its reaction with a methyl acrylate (B77674) derivative. The electro-reductive cleavage of a disulfide bond is a well-established process that could generate the necessary benzylthiolate nucleophile.

Future research in this area could focus on developing a specific electrochemical protocol for this compound, which would involve optimizing parameters such as electrode material, solvent, supporting electrolyte, and reaction potential to achieve high yield and selectivity.

One-Pot Reaction Protocols for Enhanced Efficiency

One-pot synthesis is a highly efficient strategy that involves the sequential addition of reagents to a single reactor, thereby minimizing waste, saving time, and reducing operational costs. While specific one-pot protocols for this compound are not extensively detailed, analogous reactions from the literature provide a clear blueprint.

A plausible one-pot approach would involve the in situ generation of benzylthiolate from benzyl chloride and a sulfur source like sodium thiomethoxide, followed by a Michael addition to methyl acrylate. This method avoids the isolation of the often malodorous and easily oxidized benzyl mercaptan.

Another example of a one-pot synthesis involves the reaction of 2-hydrazino-6-nitro benzothiazole (B30560) with bis-methylthio methylene (B1212753) malononitrile (B47326) in the presence of dimethyl formamide (B127407) and anhydrous potassium carbonate, which was refluxed with various amines, phenols, or compounds with active methylene groups. jocpr.com After cooling, the reaction mixture was poured over ice-cold water, and the resulting solid was filtered, washed, and recrystallized. jocpr.com

The key advantages of such one-pot protocols are summarized in the table below:

FeatureAdvantage
Reduced Reaction Time Eliminates the need for intermediate isolation and purification steps.
Increased Yield Minimizes product loss that can occur during transfer and purification.
Improved Safety Avoids handling of potentially hazardous intermediates.
Greener Process Reduces solvent usage and waste generation.

Microwave-Assisted Synthetic Enhancements (by analogy)

For instance, the microwave-assisted synthesis of asymmetric disulfides has been successfully demonstrated. researchgate.net In one reported procedure, a mixture of benzyl thiocyanate, thiourea, and an alkyl halide were reacted in water with potassium phosphate (B84403) as a base at 90°C for 15 minutes under microwave irradiation, resulting in yields often exceeding 80%. researchgate.net This highlights the potential for microwave energy to facilitate the formation of carbon-sulfur bonds efficiently.

By analogy, a potential microwave-assisted synthesis of this compound could involve the reaction of benzyl mercaptan with methyl acrylate in the presence of a suitable base under solvent-free conditions or in a high-boiling point solvent. The expected benefits of using microwave irradiation for this synthesis are outlined below:

ParameterConventional HeatingMicrowave-Assisted Heating
Reaction Time Several hoursMinutes
Energy Consumption HighLow
Product Yield Moderate to highOften higher
Side Reactions More likelyOften minimized

The application of microwave technology to the synthesis of this compound represents a promising avenue for developing a more efficient and environmentally friendly production method. nih.gov

Chemical Reactivity and Mechanistic Investigations of Transformations

Carbon-Sulfur Bond Formation and Activation Mechanisms

The formation and reactivity of the carbon-sulfur bond in Methyl 3-(benzylthio)propionate are central to its chemical behavior.

The primary route for the synthesis of this compound is through a sulfa-Michael addition, also known as a conjugate addition, of benzyl (B1604629) mercaptan to methyl acrylate (B77674). This reaction is a classic example of a nucleophilic addition to an α,β-unsaturated carbonyl compound.

The mechanism proceeds via the deprotonation of the weakly acidic benzyl mercaptan by a base to form the benzyl thiolate anion. This highly nucleophilic thiolate then attacks the β-carbon of the methyl acrylate, which is electrophilic due to the electron-withdrawing effect of the adjacent ester group. This attack results in the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate, typically by the conjugate acid of the base or a protic solvent, yields the final product, this compound. The reaction is generally efficient and atom-economical. Organocatalysts, such as those derived from cinchona alkaloids, have been employed in similar sulfa-Michael additions to achieve enantioselectivity. buchler-gmbh.com

Table 1: Key Steps in the Sulfa-Michael Addition for this compound Synthesis

StepDescriptionReactantsIntermediate/Product
1 Deprotonation of ThiolBenzyl mercaptan, BaseBenzyl thiolate anion
2 Nucleophilic AttackBenzyl thiolate, Methyl acrylateResonance-stabilized enolate
3 ProtonationEnolate intermediate, Proton sourceThis compound

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful strategy in organic synthesis, primarily for the formation of carbon-carbon and carbon-nitrogen bonds. acs.orgnih.gov This process typically involves the temporary removal of hydrogen from a substrate (often an alcohol) by a transition metal catalyst to form a reactive intermediate (an aldehyde or ketone). acs.orgnih.gov This intermediate then reacts with a nucleophile, and the "borrowed" hydrogen is subsequently returned by the catalyst to complete the transformation. acs.org

While this mechanism is well-established for the alkylation of amines and other nucleophiles using alcohols as alkylating agents, its application to the direct formation of carbon-sulfur bonds, as in this compound, is not a conventional or widely reported pathway. acs.orgnih.govrsc.org The typical synthesis via sulfa-Michael addition is a more direct and efficient route that does not necessitate the activation of an alcohol through a borrowing hydrogen cycle. The borrowing hydrogen strategy is conceptually distinct from the nucleophilic addition that forms the C-S bond in this compound. acs.org

The reactivity of the carbon-sulfur bond in thioethers like this compound can be influenced by interactions with metal centers, where the nature of the ligands on the metal plays a crucial role. While specific studies on ligand effects for this particular compound are not extensively documented, general principles of C-S bond activation and cleavage by transition metals are informative.

In transition-metal-mediated reactions, ligands can modulate the electronic and steric properties of the metal center, thereby influencing its ability to interact with the sulfur atom and facilitate C-S bond cleavage. dicp.ac.cn For instance, electron-donating ligands can increase the electron density on the metal, which may enhance its ability to oxidatively add to the C-S bond, a key step in many catalytic cycles involving C-S bond cleavage. dicp.ac.cn Conversely, the steric bulk of ligands can influence the regioselectivity of metal insertion into C-S bonds. In the context of related sulfur-containing ligands like dithiocarbamates, it has been shown that the ligand framework can undergo C-S bond cleavage, and this process can be influenced by the coordination environment of the metal. nih.govrsc.org

Hydrolysis and Transesterification Mechanisms

The ester group in this compound is susceptible to hydrolysis, which can be achieved through either enzymatic or acid-catalyzed pathways.

Enzymatic hydrolysis offers a mild and often selective method for cleaving the ester bond in this compound. Lipases are a class of enzymes commonly employed for this purpose due to their ability to catalyze the hydrolysis of a wide range of esters. researchgate.netnih.gov

The mechanism of lipase-catalyzed hydrolysis involves a catalytic triad (B1167595) (typically serine, histidine, and aspartate) in the enzyme's active site. The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol (methanol in this case) and forming an acyl-enzyme intermediate. Subsequently, a water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate, leading to another tetrahedral intermediate. Finally, this intermediate breaks down to release the carboxylic acid (3-(benzylthio)propionic acid) and regenerate the free enzyme.

Table 2: General Mechanism of Lipase-Catalyzed Hydrolysis of this compound

StepDescription
1 Nucleophilic attack by serine hydroxyl on the ester carbonyl.
2 Formation of a tetrahedral intermediate.
3 Release of methanol (B129727) and formation of an acyl-enzyme intermediate.
4 Nucleophilic attack by activated water on the acyl-enzyme intermediate.
5 Formation of a second tetrahedral intermediate.
6 Release of 3-(benzylthio)propionic acid and regeneration of the enzyme.

The ester linkage in this compound can also be cleaved under acidic conditions. This reaction is typically carried out by heating the ester in the presence of a strong acid, such as hydrochloric or sulfuric acid, in an aqueous solution.

Oxidation Chemistry

The sulfur atom in this compound is susceptible to oxidation, a common transformation for thioethers. This reactivity allows for the synthesis of the corresponding sulfoxides and sulfones, which are valuable intermediates in organic synthesis. The oxidation can be achieved through various chemical methods and, by analogy to similar structures, through biocatalytic approaches.

Thioether Oxidation to Sulfoxides and Sulfones

The oxidation of thioethers to sulfoxides and subsequently to sulfones is a fundamental transformation. A range of oxidizing agents can be employed, with the outcome often dictated by the stoichiometry and reactivity of the oxidant, as well as the reaction conditions.

For the conversion of this compound to its sulfoxide (B87167), Methyl 3-(benzylsulfinyl)propionate , and sulfone, Methyl 3-(benzylsulfonyl)propionate , common reagents include hydrogen peroxide (H₂O₂), and peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). researchgate.netscienceinfo.com

The use of mCPBA is a widely recognized method for the oxidation of sulfides. scienceinfo.com Typically, the use of one equivalent of mCPBA at controlled temperatures, often at or below room temperature, selectively yields the sulfoxide. derpharmachemica.com Increasing the stoichiometry to two or more equivalents of the oxidizing agent and/or elevating the reaction temperature promotes further oxidation to the sulfone. derpharmachemica.comgoogle.com For instance, various aromatic and aliphatic sulfides are selectively oxidized to sulfoxides and sulfones using 30% H₂O₂ in the presence of a recyclable silica-based tungstate (B81510) catalyst at room temperature. organic-chemistry.org

The chemoselectivity of these oxidations is a key consideration. Reagents like LiNbMoO₆ have been shown to catalyze the oxidation of sulfides to sulfoxides or sulfones using H₂O₂ as the oxidant, with selectivity controlled by the amount of H₂O₂ used. organic-chemistry.org Similarly, iron tetrakis(pentafluorophenyl)porphyrin has been used as a catalyst with H₂O₂ for the chemoselective oxidation of sulfides to sulfoxides or, with higher catalyst loading, to sulfones with high yields. nih.gov The presence of ester functionalities, such as the methyl ester in this compound, is generally tolerated under many of these oxidative conditions. ysu.am

Table 1: General Conditions for Thioether Oxidation

Product Typical Oxidant Stoichiometry (Oxidant) Common Solvents Temperature
Sulfoxide m-CPBA, H₂O₂ ~1 equivalent Dichloromethane (B109758), THF, Ethanol 0°C to Room Temp
Sulfone m-CPBA, H₂O₂ >2 equivalents Dichloromethane, THF, Ethanol Room Temp to Reflux

Biocatalytic Oxidation Principles (by analogy to related esters)

Biocatalytic oxidation offers an environmentally benign alternative to traditional chemical methods, often providing high selectivity. While specific studies on this compound are not prevalent, the principles can be inferred from research on related thioethers and esters. Monooxygenase enzymes, particularly Baeyer-Villiger monooxygenases (BVMOs), are known for their ability to catalyze the S-oxidation of thioethers. researchgate.netacs.org

These flavin-dependent enzymes use molecular oxygen and a cofactor like NADPH to introduce an oxygen atom into the substrate. acs.org The oxidation of thioethers by BVMOs typically results in the formation of chiral sulfoxides, a transformation that is challenging to achieve with high enantioselectivity using conventional chemical oxidants. canada.ca Dioxygenase enzymes, found in various bacterial strains like Pseudomonas putida, have also been shown to catalyze the stereoselective sulfoxidation of alkyl aryl sulfides. nih.gov

The β-oxidation pathway, a core metabolic process for fatty acids, involves a series of enzymatic reactions. nih.gov While primarily associated with carbon chain degradation, the enzymatic machinery of microorganisms capable of β-oxidation can sometimes be harnessed for the transformation of functionalized substrates. It is plausible that microorganisms could process a molecule like this compound, potentially involving initial oxidation at the sulfur atom by monooxygenases or dioxygenases as a detoxification or metabolic step. nih.govnih.gov

Cyclization Reactions and Heterocycle Formation Involving Thioether Moieties

The structural components of this compound, namely the thioether and ester functionalities, can participate in cyclization reactions to form various heterocyclic systems.

Role in Pummerer-Type Rearrangements (by analogy)

The Pummerer rearrangement is a classic reaction of sulfoxides bearing an α-hydrogen. It involves the conversion of a sulfoxide into an α-acyloxy thioether upon treatment with an activating agent, typically acetic anhydride (B1165640). wikipedia.orgchemeurope.comnumberanalytics.com The key intermediate in this rearrangement is an electrophilic thionium (B1214772) ion, which is then trapped by a nucleophile. tcichemicals.com

For a molecule analogous to the oxidized form of this compound, specifically methyl 3-(benzylsulfinyl)propionate, a Pummerer-type reaction could be envisioned. The reaction would be initiated by the acylation of the sulfoxide oxygen by acetic anhydride. numberanalytics.com Subsequent elimination would generate a thionium ion intermediate. This electrophilic species can be trapped by various nucleophiles. chemeurope.comyoutube.com The presence of the ester group and the specific substitution pattern would influence the course of the rearrangement and potential subsequent reactions. While the classic Pummerer rearrangement involves an external nucleophile like acetate, intramolecular variants are also well-established, leading to the formation of cyclic structures. manchester.ac.uk

Mechanism of the Pummerer Rearrangement

Activation: The sulfoxide is activated by an anhydride (e.g., Ac₂O), forming an acyloxysulfonium ion. numberanalytics.com

Elimination: A proton on the α-carbon is eliminated, leading to the formation of a thionium ion. wikipedia.org

Nucleophilic Attack: A nucleophile attacks the thionium ion, resulting in the final α-acyloxy thioether product. wikipedia.org

Participation in the Synthesis of Heterocyclic Frameworks (e.g., Thiadiazole derivatives)

Thioesters and related sulfur-containing compounds are valuable precursors for the synthesis of sulfur-containing heterocycles. For example, 1,3,4-thiadiazoles can be synthesized from thiosemicarbazides and carboxylic acids (or their derivatives) using a dehydrating agent like phosphorus oxychloride. nih.govresearchgate.net While this compound is not a direct precursor in this specific route, its derivative, 3-(benzylthio)propanoic acid, could potentially be used.

More relevantly, thioether moieties can be integral parts of precursors for cyclization reactions. The formation of heterocycles often involves the reaction of a bifunctional molecule. youtube.com For instance, a derivative of this compound could be elaborated to contain a second reactive group, which could then undergo an intramolecular cyclization. Strategies for forming five- or six-membered heterocyclic rings often rely on such intramolecular reactions. nih.govyoutube.com The synthesis of 1,2,4-thiadiazoles, for example, can be achieved through the oxidative intramolecular S-N bond formation of imidoyl thioureas. organic-chemistry.org This highlights a general principle where a sulfur-containing chain can be cyclized to form a stable heterocyclic ring.

Catalytic Studies and Applications in Synthesis

Transition Metal Catalysis

Transition metal catalysis provides powerful tools for the formation and cleavage of carbon-sulfur (C-S) bonds, which are central to the chemistry of Methyl 3-(benzylthio)propionate.

Palladium-Based Catalysts for C-S Bond Chemistry

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. While specific studies focusing exclusively on the palladium-catalyzed C-S bond formation to produce this compound are not extensively detailed in the reviewed literature, the general principles are well-established for analogous structures. Palladium complexes are known to effectively catalyze the coupling of thiols with aryl or alkyl halides to form thioethers. zjut.edu.cn For instance, palladium catalysts have been successfully used in the C-S cross-coupling for the attachment of sulfur atoms in carbohydrate chemistry, creating a latent-active glycosylation strategy. nih.gov This involves the reaction of thioglycosides, demonstrating the catalyst's utility in complex molecular environments. nih.gov Similarly, palladium has been employed for the synthesis of 1,4-benzothiazine derivatives through a double C-S bond formation, using sodium thiosulfate (B1220275) as the sulfur source. zjut.edu.cn These methodologies suggest the potential for palladium-catalyzed routes to synthesize or further functionalize thioethers like this compound.

Nickel-Based Catalysts in Synthetic Pathways

Nickel catalysts, being more earth-abundant and economical than palladium, have emerged as powerful alternatives for various synthetic transformations, including C-S bond functionalization. Research has demonstrated that nickel catalysts can facilitate the direct exchange of a methylthio group (SMe) with carbon nucleophiles. d-nb.infokaust.edu.sa This has been applied to both aryl and benzyl (B1604629) methyl sulfides, allowing for their conversion into other valuable synthetic precursors. d-nb.infokaust.edu.sa Although the direct synthesis of this compound using nickel catalysis is not a primary focus in the available literature, the functionalization of similar benzyl methyl sulfides highlights the potential of these catalysts. d-nb.info For example, nickel complexes have been shown to catalyze the cross-coupling of benzyl methyl sulfides with organolithium reagents to form new C-C bonds. d-nb.info Furthermore, nickel catalysis is instrumental in cycloaddition reactions, such as the three-component combination of enoates, alkynes, and aldehydes to create highly functionalized cyclopentenones, showcasing the broad utility of nickel in constructing complex molecular architectures. nih.gov

Cobalt-Molybdenum Sulphides as Catalytic Systems

Nanolayered cobalt-molybdenum sulphide (Co-Mo-S) materials have proven to be exceptionally effective catalysts for the construction of C-S bonds. nih.govnih.gov These catalysts facilitate the synthesis of a wide array of thioethers by reacting various thiols with alcohols through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govnih.govresearchgate.net In this process, the alcohol is first dehydrogenated to an aldehyde, which then reacts with the thiol, followed by hydrogenation of the resulting intermediate to form the thioether. nih.govnih.gov

A key example relevant to this review is the formation of Benzyl 3-(benzylthio)propanoate, a closely related analogue of this compound. In one study, the reaction between an ester-functionalized aliphatic thiol and benzyl alcohol was catalyzed by a Co-Mo-S system, producing Benzyl 3-(benzylthio)propanoate as a minor product (10% yield), demonstrating the catalyst's tolerance for the ester functional group. nih.govrsc.org The primary focus of the study was the synthesis of other thioethers, where yields were generally high. rsc.org The Co-Mo-S catalysts exhibit excellent chemoselectivity, leaving sensitive functional groups like double bonds, nitriles, ketones, and halogens intact during the reaction. nih.govnih.gov

Table 1: Co-Mo-S-Catalyzed Alkylation of Various Thiols with Benzyl Alcohol rsc.org

EntryThiol SubstrateProductYield (%)
1BenzenethiolBenzyl phenyl sulphide91
24-MethylbenzenethiolBenzyl(p-tolyl)sulfane85
34-MethoxybenzenethiolBenzyl(4-methoxyphenyl)sulfane95
44-ChlorobenzenethiolBenzyl(4-chlorophenyl)sulfane94
54-(Trifluoromethyl)benzenethiolBenzyl(4-(trifluoromethyl)phenyl)sulfane90
64-Acetylbenzenethiol1-(4-((Benzylthio)methyl)phenyl)ethan-1-one92
7Methyl 3-mercaptopropionateBenzyl 3-(benzylthio)propanoate10

Reaction conditions: thiol (0.25 mmol), benzyl alcohol (0.5 mmol), Co–Mo–S-0.83 (13.1 mg), toluene (B28343) (1.6 mL), 3.5 bar N₂, 180 °C, 18 h. Yields are for isolated products.

Copper-Catalyzed Processes

Copper catalysts offer a practical and cost-effective method for C-S bond formation. While direct copper-catalyzed synthesis of this compound is not prominently featured, related transformations have been thoroughly investigated. For instance, copper(II) triflate (Cu(OTf)₂) has been used to catalyze the reaction of various benzyl alcohols with thiols to produce the corresponding benzyl thioethers in good yields. rsc.org This method is notable for its mild reaction conditions, proceeding at room temperature. rsc.org The substrate scope is broad, though the formation of elimination byproducts can occur with certain tertiary benzyl alcohols. rsc.org Copper has also been used to catalyze the direct C(sp³)–H imidation of methyl sulfides, demonstrating its ability to activate C-H bonds adjacent to sulfur atoms. nih.gov These examples underscore the potential of copper-based systems for synthesizing or modifying thioethers like this compound.

Biocatalysis for Selective Transformations

Biocatalysis, utilizing enzymes to perform chemical transformations, is prized for its high selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and environmental compatibility. mdpi.com

Monooxygenase-Catalyzed Reactions (by analogy)

While direct studies on the monooxygenase-catalyzed reactions of this compound are not extensively detailed in the reviewed literature, analogous reactions with similar thioether compounds provide significant insight. Monooxygenases, particularly flavin-containing monooxygenases (FMOs) and cytochrome P450 enzymes (CYPs), are well-known for their ability to catalyze the oxidation of sulfur-containing compounds. ethz.chacsgcipr.org These enzymes are involved in the desulfonation of aromatic and aliphatic sulfonates, which are oxygen-dependent reactions. ethz.ch

By analogy, a monooxygenase would likely catalyze the S-oxidation of this compound to its corresponding sulfoxide (B87167), Methyl 3-(benzylsulfinyl)propionate. This type of reaction is a common metabolic pathway for xenobiotics containing a thioether linkage. acsgcipr.org The mechanism typically involves the activation of molecular oxygen by the enzyme's cofactor (e.g., FAD in FMOs or a heme group in CYPs) to form a highly reactive oxidizing species. This species then attacks the electron-rich sulfur atom of the thioether, leading to the formation of the sulfoxide.

Rieske oxygenases are another class of enzymes capable of precise mono- or dioxygenation reactions on various substrates, often targeting inert C-H bonds. researchgate.net While typically associated with aromatic ring hydroxylation, their catalytic versatility suggests potential for activity on substrates like this compound, possibly leading to hydroxylation on the benzyl or propionate (B1217596) moieties, in addition to S-oxidation. The exact regioselectivity and stereoselectivity of such a reaction would be highly dependent on the specific enzyme's active site architecture. researchgate.net

Enzyme-Substrate Specificity and Catalytic Efficiency

Enzyme-substrate specificity is a critical factor in biocatalysis, dictating the range of substrates an enzyme can effectively transform. researchgate.netmdpi.com For enzymes acting on thioethers like this compound, specificity is influenced by the size, shape, and electronic properties of the substrate molecule. While enzymes like thiolases exhibit specificity based on the chain length and functional groups of their acyl-CoA substrates, other enzymes involved in sulfur metabolism show different specificities. nih.gov

For instance, arylsulfatases display high affinity for specific sulfate (B86663) esters, such as p-nitrophenyl sulfate, but their activity on thioethers is not their primary function. scirp.org The catalytic efficiency of an enzyme is often described by the specificity constant (kcat/Km), which reflects both the turnover rate (kcat) and the enzyme's affinity for the substrate (Km). scirp.org

In the context of thioether oxidation, the biocatalytic synthesis of chiral thioethers can be challenging due to the potential for sulfur to poison metal catalysts and the inherent reactivity of thiols leading to uncatalyzed background reactions. nih.gov However, enzymes can overcome these challenges. For example, ene-reductases have been engineered to catalyze the asymmetric synthesis of thioethers with high enantioselectivity, demonstrating that enzymes can be tailored to accept the steric bulk of a sulfur substituent and control the reaction's stereochemical outcome. nih.gov

The catalytic efficiency of such enzymatic reactions is often evaluated by measuring product conversion and enantiomeric excess (ee). In one study, an engineered ene-reductase achieved up to 82% conversion and >99.5% ee for the synthesis of a fluorinated thioether. nih.gov This highlights the potential for developing highly specific and efficient biocatalysts for reactions involving thioether substrates.

Table 1: Comparison of Catalytic Efficiency for Related Enzyme Reactions

Enzyme/Catalyst SystemSubstrate(s)Product TypeConversion (%)Enantiomeric Excess (ee %)Isolated Yield (%)Reference
Engineered Ene-Reductase (GluER T36A)Fluorinated substratesChiral ThioetherUp to 82>99.5Not specified nih.gov
Engineered Ene-Reductaseα-bromoacetophenone and α-(methylthio)styreneChiral ThioetherNot specified9346 (on 100 mg scale) nih.gov
Arylsulfatase (from Aerobacter aerogenes)p-nitrophenyl sulfateSulfate HydrolysisNot applicableNot applicableNot applicable scirp.org

This table is generated based on data for analogous or related enzymatic reactions to provide a comparative context for catalytic efficiency.

Optimization of Catalytic Systems

Influence of Catalyst Loading and Reaction Conditions

The efficiency of synthesizing thioethers, including this compound, is significantly influenced by catalyst loading and reaction conditions. In metal-catalyzed cross-coupling reactions, which are a common method for C-S bond formation, the amount of catalyst used is a critical parameter. thieme-connect.de For example, in palladium-catalyzed thioetherification, catalyst loadings as low as 0.001–2 mol% of Pd(OAc)2 have been shown to be effective for a broad range of substrates. thieme-connect.de Similarly, copper-catalyzed systems have demonstrated that varying the catalyst loading (e.g., from 1 mol% to 5 mol%) can substantially impact the product yield. nih.gov

The choice of catalyst itself is paramount. Various metal catalysts, including those based on palladium, copper, nickel, and zinc, have been employed for the synthesis of thioethers. chemrevlett.com For instance, a copper-catalyzed thioetherification using Cu(OTf)2 was found to be highly efficient for coupling various benzyl alcohols with thiols. nih.gov The reaction conditions, such as the choice of base and the presence of specific ligands, are also crucial. In palladium-catalyzed reactions, a base like NaOtBu is often required, and the selection of a suitable ligand, such as a Josiphos-type ligand, can dramatically improve catalytic activity, especially for less reactive substrates like aryl chlorides. thieme-connect.de

Table 2: Effect of Catalyst Loading on Thioether Synthesis Yield (Illustrative)

CatalystCatalyst Loading (mol%)BaseLigandYield (%)Reference
Pd(OAc)20.001–2NaOtBuCyPFtBuGood to Excellent thieme-connect.de
Cu(OTf)21None specifiedNone65 nih.gov
Cu(OTf)25None specifiedNoneHigh nih.gov
Cu(OTf)210None specifiedNone96 nih.gov
[Ru]-5 / L50.125 (125 ppm Ru)KOHNHCHigh researchgate.net

This table illustrates the impact of catalyst loading on yield based on reported thioether synthesis methodologies.

Solvent Effects on Catalytic Performance

The choice of solvent plays a multifaceted role in catalytic reactions, affecting reaction rates, selectivity, and catalyst stability. osti.govbohrium.com In the synthesis of thioethers, the solvent can influence the solubility of reactants, stabilize transition states, and in some cases, participate directly in the reaction mechanism. osti.govresearchgate.net

For transition-metal-catalyzed thioetherification, a range of solvents has been explored. In a palladium-catalyzed dehydrative thioetherification, solvents such as H2O, 1,2-DCE, EtOH, AcOEt, DMF, propionitrile (B127096), 1,4-dioxane, toluene, heptane, and 2-butanone (B6335102) were screened, with propionitrile yielding the best results. chemrevlett.com In another copper-catalyzed system, dichloromethane (B109758) (DCM) was found to be an effective solvent. chemrevlett.com The polarity and coordinating ability of the solvent are key properties. For instance, the redox potential of thioethers is strongly influenced by the solvent's nature, with dipolarity/polarizability (π*) being a dominant factor. nih.gov

In some cases, the solvent can have a negligible effect on certain reaction steps, such as the propagation rates in radical thiol-ene reactions, but a significant impact on others, like the chain transfer step. researchgate.net This is attributed to the stabilization of intermediates, such as carbon-centered radicals, in the presence of a polar solvent. researchgate.net

Table 3: Solvent Screening in Metal-Catalyzed Thioetherification

Catalyst SystemModel ReactionSolventOutcomeReference
PdCl2(MeCN)2Benzhydrol + Thiosalicylic acidPropionitrileBest results chemrevlett.com
PdCl2(MeCN)2Benzhydrol + Thiosalicylic acidTolueneLower yield chemrevlett.com
PdCl2(MeCN)2Benzhydrol + Thiosalicylic acid1,4-DioxaneLower yield chemrevlett.com
Cu(OTf)2Benzyl alcohol + ThiophenolDichloromethane (DCM)High yield nih.gov
In(OTf)3Benzyl alcohol + ThiolMeNO2Excellent yield chemrevlett.com
Nickel NanoparticlesAlcohol + ThiolMeCNBest results chemrevlett.com

This table summarizes the effect of different solvents on the yield and efficiency of various catalytic systems for thioether synthesis.

Temperature and Pressure Parameters in Catalytic Processes

Temperature and pressure are fundamental parameters that control the kinetics and thermodynamics of catalytic reactions. catalysis.blog According to the Arrhenius equation, the rate of a chemical reaction generally increases with temperature, as more molecules possess the necessary activation energy. catalysis.blogcatalysis.blog However, for catalytic processes, there is often an optimal temperature range. Excessively high temperatures can lead to catalyst deactivation through processes like sintering or thermal degradation, and may also promote undesirable side reactions, thereby reducing the selectivity towards the desired product. catalysis.blog

In the context of thioether synthesis, reactions are often conducted at elevated temperatures to ensure a sufficient reaction rate. For example, indium-catalyzed dehydrative thioetherification is performed at 80 °C, while some palladium-catalyzed couplings are run at 100 °C or under reflux conditions. thieme-connect.dechemrevlett.com The specific temperature depends on the catalyst's stability and the reactivity of the substrates.

Pressure primarily affects reactions involving gaseous reactants or products. catalysis.blog For most liquid-phase syntheses of thioethers like this compound, the reactions are typically carried out at atmospheric pressure. High-pressure conditions are not commonly reported for these specific transformations unless a gaseous reagent is involved or if the reaction volume changes significantly. The optimization of these parameters is crucial for achieving high yields and purity while maintaining the catalyst's longevity and activity. chemscene.comacs.org

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of Methyl 3-(benzylthio)propionate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment and differentiation from potential isomers.

Structural Elucidation and Isomeric Differentiation

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound exhibit characteristic signals that correspond to the distinct chemical environments of its nuclei. The combination of chemical shifts, signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allows for a complete mapping of the molecular structure.

For instance, the ¹H NMR spectrum is predicted to show a singlet for the two benzylic protons (S-CH₂-Ph), two distinct triplets for the adjacent methylene (B1212753) groups of the propionate (B1217596) backbone (-S-CH₂-CH₂-CO-), a singlet for the methyl ester protons (-OCH₃), and a multiplet for the five protons of the phenyl group. The specific arrangement and connectivity of these groups are confirmed by these data, which would readily distinguish this compound from structural isomers such as Methyl 2-(benzylthio)propionate or Benzyl (B1604629) 3-(methylthio)propionate, as these isomers would present different splitting patterns and chemical shifts.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₅)~7.20-7.40Multiplet5H
Benzylic (S-CH₂-Ph)~3.75Singlet2H
Methyl Ester (COOCH₃)~3.67Singlet3H
Methylene (-S-CH₂-)~2.80Triplet2H
Methylene (-CH₂-CO)~2.60Triplet2H

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~172.5
Aromatic (Quaternary C)~138.0
Aromatic (CH)~129.0, 128.5, 127.2
Methyl Ester (OCH₃)~51.8
Benzylic (S-CH₂-Ph)~36.0
Methylene (-CH₂-CO)~34.5
Methylene (S-CH₂-)~28.5

In Situ NMR for Reaction Monitoring

In situ NMR spectroscopy serves as a powerful process analytical technology (PAT) for monitoring the synthesis of this compound in real-time. This technique allows for the direct observation of reactants being consumed and products being formed within the reaction vessel, providing valuable kinetic and mechanistic data without the need for sampling and quenching.

For the common synthesis involving the Michael addition of benzyl mercaptan to methyl acrylate (B77674), an in situ NMR probe could track the reaction progress by monitoring key signals. Specifically, one could observe the disappearance of the signals corresponding to the vinyl protons of methyl acrylate and the thiol proton of benzyl mercaptan. Concurrently, the characteristic triplet signals of the propionate backbone and the singlet for the benzylic protons of the product, this compound, would emerge and increase in intensity. This continuous monitoring enables precise determination of reaction endpoints, optimization of reaction conditions (such as temperature and catalyst loading), and detection of any potential side products or intermediates.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound and for confirming its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Empirical Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which is used to determine the precise elemental composition. For this compound, the molecular formula is C₁₁H₁₄O₂S. HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. The predicted monoisotopic mass is 210.07146 Da. uni.lu An experimental HRMS measurement confirming this value within a few parts per million (ppm) provides strong evidence for the correct empirical formula. uni.lu

Predicted HRMS Data for this compound Adducts uni.lu

Adduct IonMolecular FormulaPredicted m/z
[M+H]⁺C₁₁H₁₅O₂S⁺211.07874
[M+Na]⁺C₁₁H₁₄NaO₂S⁺233.06068

Fragmentation Analysis for Structural Confirmation

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to energy (e.g., through electron ionization), it breaks apart into smaller, characteristic fragment ions.

The fragmentation pattern is highly predictable for this structure. A hallmark of benzyl-containing compounds is the formation of the highly stable tropylium (B1234903) cation at m/z 91, which often corresponds to the base peak. nih.gov Other expected fragmentation pathways include the loss of the methoxy (B1213986) radical (•OCH₃) from the ester group to give an ion at m/z 179, and cleavage of the C-S bonds. Alpha-cleavage adjacent to the sulfur atom can result in the loss of the benzyl radical to give a fragment at m/z 119, or the formation of the benzyl radical cation itself. This distinct fragmentation "fingerprint" confirms the connectivity of the atoms within the molecule and complements the structural data obtained from NMR. libretexts.org

Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonFragmentation Pathway
210[C₁₁H₁₄O₂S]⁺Molecular Ion (M⁺)
179[M - •OCH₃]⁺Loss of methoxy radical
119[M - •CH₂Ph]⁺Loss of benzyl radical (α-cleavage)
91[C₇H₇]⁺Tropylium ion (rearrangement of benzyl cation)

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of the functional groups within a molecule. The resulting spectrum provides a characteristic fingerprint that is useful for identifying the presence of key structural motifs.

For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the range of 1735-1750 cm⁻¹. docbrown.info Other significant absorptions include the C-O stretching vibrations of the ester, C-H stretching from the aromatic and aliphatic portions, and the characteristic, though often weaker, C-S stretching vibration. docbrown.infoarxiv.org The presence of the benzene (B151609) ring would also give rise to C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending bands that can indicate the substitution pattern.

Predicted Characteristic Infrared (IR) Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aromatic)Phenyl Ring3000-3100Medium
C-H Stretch (Aliphatic)-CH₂-, -CH₃2850-3000Medium
C=O StretchEster1735-1750Strong
C=C StretchAromatic Ring1450-1600Medium-Weak
C-O StretchEster1170-1250Strong
C-S StretchThioether600-800Weak-Medium

X-ray Crystallography and Diffraction Studies

To date, there are no published reports detailing the single-crystal X-ray diffraction analysis of this compound. Such a study would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. In the absence of experimental data, computational modeling could be employed to predict the likely three-dimensional structure and packing arrangement in the solid state. A crystallographic study would be invaluable for understanding the precise stereochemistry and potential polymorphic forms of this compound.

Electrochemical Characterization

No specific studies on the electrochemical characterization of this compound were found in the reviewed literature. However, general insights can be drawn from the electrochemistry of related sulfur-containing organic compounds. acs.orgrsc.orgnih.govchemrxiv.orgrsc.org The thioether sulfur atom in the molecule could potentially undergo oxidation at a sufficiently high positive potential to form a sulfoxide (B87167) or sulfone. The electrochemical behavior would likely be influenced by the solvent and electrolyte system used. Techniques such as cyclic voltammetry could be employed to determine the oxidation potential and to investigate the reversibility of the electrochemical processes.

Redox Behavior and Electronic Interactions

The redox characteristics of this compound are primarily dictated by the thioether sulfur atom, which is susceptible to electrochemical oxidation. While direct experimental data for this specific compound is not extensively documented in public literature, its redox behavior can be inferred from studies on analogous benzyl thioethers and dialkyl sulfides.

Redox Behavior

The sulfur center in the thioether moiety represents the most electroactive site within the this compound molecule. Generally, thioethers undergo a one-electron oxidation to form a radical cation intermediate. nih.govacs.org This initial step is often the rate-determining process in their electrochemical oxidation. The stability of this radical cation is influenced by the nature of the substituents attached to the sulfur.

The most common electrochemical conversion of thioethers is their oxidation to sulfoxides. nih.gov This process can be achieved through direct electrolysis, which typically requires a high electrode potential to initiate the single-electron-transfer (SET). nih.govacs.org Alternatively, mediated electrochemical oxidation, using agents like manganese complexes or halides, can facilitate the reaction at lower potentials and often with greater selectivity. nih.govacs.org

Further oxidation of the resulting sulfoxide to the corresponding sulfone is also possible, though it occurs at a higher redox potential than the initial thioether oxidation. nih.govrsc.org This difference in redox potentials allows for the selective synthesis of the sulfoxide product by carefully controlling the electrode potential. nih.govacs.org The general pathway for the oxidation is as follows:

Thioether → Sulfoxide → Sulfone

Studies on various thioethers have shown that electron-rich substrates are more readily oxidized. rsc.org In this compound, the benzyl group's electronic influence on the sulfur atom is a key factor. The electrochemical reduction of thioethers is also a known process, which can lead to the cleavage of the carbon-sulfur bond. researchgate.netchemrxiv.org For benzyl thioethers, this can result in the formation of benzylic radicals. chemrxiv.org

Cyclic voltammetry (CV) is the primary technique for investigating these redox processes. nih.gov For a related thioether, an onset of oxidation was observed at approximately 1.0 V vs SCE in the presence of a mediator, while direct oxidation required a higher potential of 1.6 V vs SCE. acs.org The precise potentials for this compound would depend on specific experimental conditions such as the solvent, electrolyte, and electrode material. researchgate.net

Interactive Data Table: Expected Electrochemical Properties

PropertyExpected BehaviorReference(s)
Primary Oxidation The thioether sulfur is oxidized to a sulfoxide. This is typically a one-electron transfer process forming a radical cation intermediate. nih.gov, acs.org
Secondary Oxidation The sulfoxide can be further oxidized to a sulfone at a higher potential. nih.gov, rsc.org
Oxidation Potential The onset potential for direct oxidation is expected to be relatively high (>1.5 V vs SCE), but can be lowered with the use of mediators. The potential is generally lower than that of the corresponding sulfoxide. nih.gov, acs.org
Reduction Process Electrochemical reduction can lead to the cleavage of the C-S bond. For benzyl thioethers, this is known to produce alkyl radicals. researchgate.net, chemrxiv.org
Key Analytical Tool Cyclic Voltammetry (CV) is used to determine the oxidation and reduction potentials and to study the mechanism of the electron transfer processes. nih.gov

Electronic Interactions

The electronic interactions within this compound involve the interplay between the benzyl ring, the sulfur atom's lone pairs, and the propionate ester group. The sulfur atom, with its non-bonding electrons, can engage in electronic delocalization.

Spectroscopic analysis, particularly UV-Vis spectroscopy, is used to probe the electronic transitions in such molecules. Thioethers typically exhibit absorptions in the near-ultraviolet range. acs.org The interaction between a thioether (an electron donor) and a suitable electron acceptor can lead to the formation of an Electron Donor-Acceptor (EDA) complex. nih.gov These complexes can be detected by the appearance of new absorption bands in the visible light region and are relevant in photoredox catalysis. nih.gov

In the context of this compound, the sulfur atom acts as the electron donor. The electronic environment is influenced by both the electron-withdrawing ester group and the aromatic benzyl group. The presence of the β-carbonyl group in the propionate moiety has been noted in other sulfur-containing compounds to be a potential destabilizing factor that can promote sulfur extrusion and thioether generation under certain conditions. unideb.hu The electronic spectra of such compounds are a result of these combined inductive and resonance effects, which determine the energy of the molecular orbitals involved in electronic transitions.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is widely used for geometry optimization, where the goal is to find the lowest energy arrangement of atoms, corresponding to the equilibrium structure of the molecule.

For Methyl 3-(benzylthio)propionate, a DFT calculation, perhaps using a functional like PBEh-3c which is designed for efficiency with large systems, would begin with an initial guess of the molecular geometry. nih.gov The calculation would then iteratively solve the Kohn-Sham equations to minimize the total energy of the system, adjusting the positions of the atoms until a stable structure is found. The output of such a calculation provides precise information on bond lengths, bond angles, and dihedral angles.

Hypothetical Optimized Geometry Parameters for this compound using DFT This table presents plausible data for the optimized geometry of this compound as would be predicted by a DFT calculation. These values are illustrative and based on typical bond lengths and angles for similar functional groups.

ParameterAtoms InvolvedPredicted Value
Bond Lengths (Å)
C=O1.21
C-O (ester)1.34
O-CH₃1.44
C-S1.82
S-CH₂1.81
C-C (aromatic)~1.39
**Bond Angles (°) **
O=C-O124.0
C-O-CH₃116.0
C-S-C101.5
C-C-H (aromatic)~120.0

Furthermore, DFT calculations yield valuable information about the electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. This information is crucial for understanding the molecule's reactivity.

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers between them. lasalle.edu The relative energies of these conformers determine their population at a given temperature and can significantly influence the molecule's physical and chemical properties.

For this compound, the key rotatable bonds are around the thioether and ester functional groups. A systematic conformational search would involve rotating these bonds and calculating the energy of each resulting structure. The results would reveal the most stable conformers, such as gauche and anti arrangements, and the energy penalties for eclipsed conformations. lasalle.edu

Hypothetical Relative Energies of Key Conformers of this compound This table illustrates the kind of data obtained from a conformational analysis, showing the relative stability of different spatial arrangements of the molecule. The conformers are defined by the dihedral angles of the molecular backbone.

ConformerDihedral Angle 1 (C-C-S-C)Dihedral Angle 2 (O=C-C-S)Relative Energy (kJ/mol)
1 (Global Minimum)~180° (anti)~180° (anti)0.0
2~60° (gauche)~180° (anti)4.5
3~180° (anti)~60° (gauche)6.2
4~60° (gauche)~60° (gauche)9.8

Reaction Mechanism Elucidation

Theoretical chemistry plays a vital role in mapping out the pathways of chemical reactions, identifying the intermediate steps and the energy profiles that govern the transformation from reactants to products.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). arxiv.org Characterizing the geometry and energy of the TS is crucial for understanding the reaction's kinetics. Computational methods can locate the TS on the potential energy surface, which is a saddle point connecting reactants and products. arxiv.org Once the TS is found, the intrinsic reaction coordinate (IRC) can be calculated to map the entire reaction pathway, confirming that the TS indeed connects the desired reactants and products. arxiv.org For example, studying the alkaline hydrolysis of the ester group in this compound would involve locating the transition state for the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

From the electronic structure data obtained from quantum chemical calculations, several descriptors of chemical reactivity can be derived. These descriptors, based on conceptual DFT, help in predicting how a molecule will behave in a chemical reaction.

Key reactivity descriptors include:

HOMO and LUMO energies: The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the electrophilic character of a species (ω = χ² / 2η).

Hypothetical Chemical Reactivity Descriptors for this compound This table provides illustrative values for reactivity descriptors that could be calculated for this compound, offering insights into its potential chemical behavior.

DescriptorPredicted Value (eV)
E_HOMO-8.50
E_LUMO-0.95
HOMO-LUMO Gap7.55
Ionization Potential (I)8.50
Electron Affinity (A)0.95
Chemical Hardness (η)3.78
Electronegativity (χ)4.73
Electrophilicity Index (ω)2.96

Molecular Modeling for Intermolecular Interactions

Molecular modeling can be used to study how this compound interacts with other molecules, such as solvents or biological macromolecules. These non-covalent interactions are critical in determining the physical properties and biological activity of a compound. Techniques like molecular docking or molecular dynamics simulations can be employed. For this compound, key interactions would include:

Van der Waals forces: Particularly from the benzyl (B1604629) group and the hydrocarbon portions of the molecule.

Dipole-dipole interactions: Arising from the polar ester group.

Hydrogen bonding: The ester oxygens can act as hydrogen bond acceptors.

Studying these interactions is essential for understanding the compound's solubility, boiling point, and how it might bind to a receptor or an enzyme active site.

Ligand-Protein Docking Studies in Biocatalysis

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a protein to form a stable complex. This method is crucial for understanding the binding mode of substrates within the active site of an enzyme, which is a prerequisite for a catalytic reaction to occur.

A comprehensive search of scientific literature and databases reveals no specific studies on the ligand-protein docking of this compound with any enzyme. While general biocatalytic processes involving thioethers and esters have been investigated computationally, the specific interactions of this compound at an atomic level within an enzyme's active site remain uncharacterized. Future research in this area would be necessary to visualize its binding pose, identify key interacting amino acid residues, and understand the structural basis for its potential enzymatic conversion.

Prediction of Binding Affinities for Catalytic Processes

The prediction of binding affinity, often expressed as binding energy, is a quantitative measure of the strength of the interaction between a ligand and a protein. This parameter is critical for forecasting the likelihood and potential rate of a biocatalytic reaction. Computational methods, such as molecular mechanics and quantum mechanics, are employed to calculate these affinities.

Currently, there is no available data or published research that reports the predicted binding affinities of this compound for any specific enzymatic catalytic process. Such studies would be valuable for screening potential enzymes that could act on this substrate and for engineering enzymes with improved catalytic efficiency. The absence of this information highlights a gap in the understanding of the biocatalytic potential of this compound.

Synthesis and Characterization of Derivatives and Analogues

Methyl 3-(benzylthio)propionate as a Key Intermediate

The chemical structure of this compound, featuring a reactive ester group and a thioether linkage, makes it a valuable intermediate in organic synthesis. The sulfur atom can be oxidized, the benzyl (B1604629) group can be cleaved under reductive conditions, and the propionate (B1217596) moiety can undergo various transformations, providing access to a wide range of more complex molecules.

This compound and its close analogues are utilized as foundational units in the construction of larger, more intricate molecular architectures, including those with potential biological activity. For instance, related S-benzyl cysteine derivatives are key intermediates in the synthesis of pharmaceutically active compounds google.com. The general strategy involves using the inherent functionality of the molecule to couple with other synthetic fragments.

One example of a complex molecule built from a related starting material is N-[(S,S)-2,4-dibenzyl-4-carboxy-butyryl]-S-benzyl-(L)-cysteine methyl ester. Its synthesis is achieved by reacting S-benzyl-(L)-cysteine methyl ester with (S,S)-2,4-dibenzylglutaric anhydride (B1165640) in a pyridine (B92270) and methylene (B1212753) chloride solution prepchem.com. This reaction highlights how the amino group of a cysteine derivative, analogous to a functionalized propionate, can act as a nucleophile to form a new amide bond, thereby constructing a more complex peptide-like molecule.

Furthermore, the principles of multicomponent reactions, which combine three or more starting materials in a single step, can be applied to build complex heterocyclic structures. Molecules such as pyrano[3,2-c]chromene and 1,4-dihydropyridine (B1200194) derivatives are synthesized using such strategies mdpi.com. A compound like this compound could potentially be incorporated into similar reaction schemes, serving as one of the key components to generate novel, complex structures with diverse functionalities. For example, the ester group could be hydrolyzed to the corresponding carboxylic acid, which could then participate in reactions with amines and aldehydes to form complex heterocyclic systems mdpi.com.

Structural Modifications of the Propionate Chain

Modifications to the three-carbon chain of the propionate are a common strategy to create analogues with different steric and electronic properties. These modifications include the introduction of alkyl groups or halogen atoms.

The introduction of an alkyl group, such as a methyl group at the C-2 position of the propionate chain, yields compounds like Methyl 3-(benzylthio)-2-methylpropionate. The synthesis of such α-alkylated thioesters can be achieved through various methods. One approach involves the reaction of β-keto esters with sulfur-based reagents. For example, α-benzylthio esters can be synthesized by reacting a β-keto ester with sodium S-benzyl sulfurothioate in the presence of a base like sodium hydroxide (B78521) in toluene (B28343) beilstein-journals.org. By selecting the appropriate substituted β-keto ester, this method can be adapted to produce a range of α-alkyl-substituted thioesters.

Another synthetic route could involve the Michael addition of benzylthiol to methyl methacrylate (B99206). This reaction would directly introduce the benzylthio group at the β-position and the methyl group at the α-position of the propionate backbone.

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
Methyl 3-(benzylthio)-2-methylpropionate5331-04-4C12H16O2S224.32

Table 1: Properties of Methyl 3-(benzylthio)-2-methylpropionate.

The synthesis of halogenated derivatives, particularly fluorinated ones, is of significant interest due to the unique properties that fluorine atoms impart to organic molecules. While the direct synthesis of Methyl-3-(benzylthio)-2-fluoro-2λ3-propanoate is not widely reported, its preparation can be envisioned using modern electrophilic fluorination methods.

A plausible synthetic strategy would involve the reaction of a suitable precursor, such as an enolate or silyl (B83357) enol ether derived from this compound, with an electrophilic fluorine source. Reagents like Selectfluor™ (F-TEDA-BF4) are commonly used for such transformations nih.govrsc.org. The reaction involves the attack of the electron-rich enolate on the electrophilic fluorine atom of the reagent. This method has been successfully applied to the fluorination of a wide variety of substrates, including those containing ester and thioether functionalities nih.gov. The stereochemical outcome of the fluorination would be a key aspect to consider in such a synthesis.

Variation of the Ester Moiety (e.g., Benzyl 3-(benzylthio)propanoate)

The methyl ester of this compound can be readily converted to other esters through transesterification or by first hydrolyzing the ester to the corresponding carboxylic acid, 3-(benzylthio)propionic acid, followed by re-esterification with a different alcohol.

The synthesis of Benzyl 3-(benzylthio)propanoate provides a clear example of this type of modification. This compound can be prepared by the esterification of 3-(benzylthio)propionic acid with benzyl alcohol sigmaaldrich.com. This reaction is typically carried out in the presence of an acid catalyst or by using coupling agents that activate the carboxylic acid. A related procedure for synthesizing benzyl propionate involves the reaction of benzyl alcohol and propionic acid chemicalbook.comnih.gov. Similarly, the synthesis of benzyl 2-(benzylthio)acetate has been reported by reacting the corresponding β-keto ester with sodium S-benzyl sulfurothioate, demonstrating the feasibility of incorporating a benzyl ester group beilstein-journals.org.

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
Benzyl 3-(benzylthio)propanoate1031756-23-6C17H18O2S286.39
3-(Benzylthio)propionic acid2899-66-3C10H12O2S196.27

Table 2: Properties of Benzyl 3-(benzylthio)propanoate and its precursor.

Amino-Substituted Analogues (e.g., Methyl 2-amino-3-(benzylthio)propionate)

The introduction of an amino group creates amino acid analogues, which are of great interest in medicinal chemistry and biochemistry. Methyl 2-amino-3-(benzylthio)propionate is the methyl ester of S-benzylcysteine, a protected form of the amino acid cysteine.

The synthesis of such compounds can be accomplished through several established routes. One common method is the alkylation of cysteine with benzyl bromide. Alternatively, starting from a different amino acid precursor, such as serine, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and then displaced by the benzylthiolate anion.

A more versatile approach involves the synthesis from a non-amino acid starting material. For instance, a common strategy for synthesizing α-amino acids is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting aminonitrile. Another powerful method is the reduction of a corresponding α-nitro ester. The nitro group can be introduced via various methods and then reduced to an amine, for example, through catalytic hydrogenation using a palladium on carbon catalyst google.com. The synthesis of β-methyl-cysteine derivatives has also been achieved through the ring-opening of an aziridine (B145994) precursor with a thiol nucleophile, a key strategy for forming the C-S and C-N bonds at the β and α positions, respectively lsu.edu.

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
Methyl 2-amino-3-(benzylthio)propionate (S-Benzyl-L-cysteine methyl ester)16741-80-3C11H15NO2S225.31

Table 3: Properties of Methyl 2-amino-3-(benzylthio)propionate.

Heterocyclic Compounds Derived from this compound Scaffolds

The core structure of this compound, featuring a reactive thioether and an ester functional group, presents a versatile scaffold for the synthesis of various heterocyclic compounds. While direct cyclization of this compound itself is not extensively documented, its functional groups can be readily modified to participate in well-established cyclization and condensation reactions, leading to the formation of valuable heterocyclic systems such as thiophenes and thiazines. The benzyl group serves as a protecting group for the thiol functionality, which can be selectively cleaved to liberate the reactive thiol for subsequent ring-forming reactions.

One of the most prominent methods for the synthesis of substituted 2-aminothiophenes is the Gewald reaction. organic-chemistry.orgwikipedia.org This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org A derivative of this compound could theoretically serve as a precursor for the ketone or aldehyde component in a Gewald synthesis. This would first involve the debenzylation of the thioether to unveil the free thiol, followed by functional group manipulation to generate the required α-mercapto carbonyl compound.

For instance, the debenzylated product, methyl 3-mercaptopropionate, could be subjected to reactions that introduce a carbonyl group alpha to the sulfur atom. This resulting intermediate could then participate in a Gewald reaction with an activated nitrile, such as malononitrile (B47326) or ethyl cyanoacetate, and elemental sulfur to yield a polysubstituted 2-aminothiophene. The general scheme for such a transformation is depicted below.

Table 1: Hypothetical Gewald Reaction for the Synthesis of 2-Aminothiophenes from a this compound-derived Precursor

Reactant 1Reactant 2Catalyst/ReagentHeterocyclic Product
α-Mercapto-ketone/aldehyde (from modified this compound)Activated Nitrile (e.g., Malononitrile)Base (e.g., Morpholine), Sulfur2-Aminothiophene derivative
α-Mercapto-ketone/aldehyde (from modified this compound)Ethyl CyanoacetateBase (e.g., Triethylamine), Sulfur2-Amino-3-ethoxycarbonylthiophene derivative

Furthermore, the this compound scaffold is a potential starting point for the synthesis of saturated sulfur-containing heterocycles like 1,4-thiazepanones. Research has shown that methyl 3-mercaptopropionate, the debenzylated form of the title compound, can undergo cyclization with aziridines in the presence of a base like sodium methoxide (B1231860) to form 1,4-thiazepanones. nih.gov This reaction provides a direct route to seven-membered heterocyclic rings containing both sulfur and nitrogen. The benzyl group in this compound would need to be removed to allow the thiol to participate in the nucleophilic attack on the aziridine ring.

The reaction proceeds via the initial formation of a thiolate anion, which then opens the strained aziridine ring, followed by an intramolecular aminolysis of the ester group to form the cyclic amide (lactam).

Table 2: Synthesis of 1,4-Thiazepanones via Cyclization of Methyl 3-mercaptopropionate

Reactant 1Reactant 2CatalystHeterocyclic Product
Methyl 3-mercaptopropionateAziridineSodium Methoxide1,4-Thiazepan-5-one
Methyl 3-mercaptopropionateSubstituted AziridinesSodium MethoxideSubstituted 1,4-Thiazepan-5-ones

Environmental and Green Chemistry Considerations in Research

Utilization of Green Solvents

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Green chemistry advocates for the use of safer solvents, with water being an ideal choice, or exploring bio-based and recyclable solvent systems. researchgate.net

Water is considered a premier green solvent due to its non-toxicity, non-flammability, and natural abundance. Performing organic reactions in water can simplify product isolation and reduce the environmental impact associated with volatile organic compounds (VOCs). The thia-Michael addition, a key route to Methyl 3-(benzylthio)propionate, has been shown to proceed efficiently in water. scispace.com The high polarity and hydrogen bonding ability of water can sometimes enhance reaction rates and selectivity.

When organic solvents are necessary, green chemistry principles guide the selection toward bio-based or easily recyclable options.

Glycerin, a non-toxic, biodegradable, and renewable byproduct of biodiesel production, has been successfully used as a solvent for the Michael addition of thiols to electron-poor alkenes. scispace.comscielo.brijsdr.org Its high boiling point and low volatility make it a safer alternative to many conventional solvents. Furthermore, the catalytic system and glycerin can often be reused multiple times, enhancing the sustainability of the process. researchgate.netscielo.br

Other solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), are gaining traction as greener alternatives to traditional solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758). nih.gov Research into poly(β-thioether ester)s has demonstrated successful polymerization in solvents like 2-MeTHF. nih.gov Similarly, polymers based on thioethers have been designed for chemical recyclability, breaking down into oligomers that can be repolymerized, showcasing a cradle-to-cradle approach in material design. rsc.org

Green SolventTypeRationale for Use in Thioether Synthesis
WaterAqueousNon-toxic, non-flammable, abundant; effective for thia-Michael additions. scispace.com
GlycerinBio-basedRenewable, biodegradable, recyclable; proven solvent for thia-Michael additions. scielo.brijsdr.org
2-Methyltetrahydrofuran (2-MeTHF)Bio-basedDerived from biomass, less volatile than THF, suitable for polymerizations. nih.gov
EthanolBio-basedRenewable, low toxicity; effective solvent for thia-Michael additions. researchgate.net

This interactive table summarizes potential green solvents for the synthesis of this compound by analogy.

Biocatalysis as a Pillar of Green Chemistry

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. Enzymes operate under mild conditions (temperature and pH), are highly selective, and are biodegradable. nih.gov

For a molecule like this compound, which contains both an ester and a thioether linkage, biocatalysis offers intriguing possibilities. Lipases are widely used industrial enzymes for ester synthesis via esterification or transesterification. nih.gov The synthesis of benzyl (B1604629) propionate (B1217596), a structurally related ester, has been successfully achieved using immobilized lipases, demonstrating the potential for enzymatic synthesis of the ester moiety. nih.gov This enzymatic route avoids the high temperatures and side-product formation associated with traditional chemical esterification. nih.gov

While the biocatalytic formation of the C-S bond in this specific molecule is less explored, research has demonstrated the use of enzymes for the synthesis of other thioethers. nih.gov The development of engineered enzymes, or "carbene transferases," has enabled the construction of complex polycyclic compounds containing thioether linkages through intramolecular cyclopropanation, showcasing the power of biocatalysis to create C-S bonds with high stereocontrol. nih.gov This approach offers a sustainable, transition-metal-free pathway to valuable sulfur-containing molecules. nih.gov

Contribution to Circular Economy Principles in Chemical Manufacturing

The application of circular economy principles to the manufacturing of specialty chemicals like this compound is an emerging area of focus, driven by a broader industry shift towards sustainability. dkshdiscover.com A circular economy in this context aims to minimize waste and maximize the use of resources by designing products and processes that allow for regeneration and reuse. dkshdiscover.comchemiehoch3.de For specialty chemicals, this involves a holistic approach that considers the entire lifecycle of a product, from the sourcing of raw materials to the end-of-life of the chemical. chemiehoch3.de

Research into the lifecycle of specialty chemicals is increasingly guided by principles that support a circular economy. dkshdiscover.com This includes the development of more efficient synthetic processes that reduce energy consumption and the generation of waste. tcs.com Furthermore, there is a growing emphasis on creating closed-loop systems where possible, in which by-products or used chemicals can be recovered and repurposed. cefic.org

Research on Sustainable Feedstocks and Synthesis

While specific research on the production of this compound from renewable feedstocks is not extensively documented in publicly available literature, the broader field of green chemistry is actively exploring the use of bio-based materials for chemical synthesis. noviams.com The goal is to transition away from finite, fossil-fuel-based starting materials towards more sustainable alternatives. chemiehoch3.de

In the context of thioether synthesis, to which this compound belongs, green chemistry approaches are being investigated. These include methods that utilize less hazardous reagents and solvents, and processes that improve atom economy by incorporating a higher percentage of the starting materials into the final product. organic-chemistry.org Some modern synthetic protocols for thioethers aim to avoid the use of malodorous thiols and employ catalytic systems that can be recycled and reused. acs.orgnih.gov

The following table summarizes general green chemistry approaches that could be relevant to the synthesis of thioethers like this compound:

Green Chemistry ApproachDescriptionPotential Relevance to this compound Synthesis
Use of Renewable Feedstocks Sourcing starting materials from biological sources rather than petrochemicals. noviams.comThe benzyl and propionate moieties could potentially be derived from bio-based sources.
Catalytic Reactions Employing catalysts to increase reaction efficiency and reduce energy requirements. Catalysts can often be recovered and reused. organic-chemistry.orgDevelopment of specific catalysts for the thioetherification step could improve yield and reduce waste.
Atom Economy Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product.Optimizing the reaction between a benzyl thiol precursor and a methyl propionate precursor to minimize by-products.
Safer Solvents and Reagents Utilizing solvents and reagents that are less toxic and have a lower environmental impact. organic-chemistry.orgExploring aqueous or solvent-free reaction conditions for the synthesis.

Potential for Recycling and Valorization of By-products

The principles of a circular economy encourage the valorization of waste streams. In chemical manufacturing, this means identifying valuable components in by-products or waste that can be extracted and used in other processes. tcs.com For a compound like this compound, this could involve developing methods to recover and regenerate the chemical from industrial streams where it is used.

The following table outlines conceptual circular economy strategies that could be applied to the lifecycle of a specialty chemical such as this compound:

Circular Economy StrategyDescriptionConceptual Application to this compound
Design for Recycling Developing the chemical and its applications in a way that facilitates easier recovery and recycling.Formulating products containing this compound to allow for its extraction at the end of the product's life.
By-product Valorization Identifying and creating value from the by-products of the manufacturing process. tcs.comInvestigating the potential uses of any side-products formed during the synthesis of this compound.
Closed-Loop Systems Creating industrial processes where waste materials are reused as inputs. cefic.orgIn a manufacturing setting, capturing and reusing any unreacted starting materials or the solvent used in the synthesis.

It is important to note that the implementation of these circular economy principles for a specific compound like this compound requires dedicated research and development. The current body of scientific literature does not provide extensive data on this particular chemical's role within a circular economy framework, highlighting a potential area for future investigation.

Potential Research Applications and Broader Scientific Impact

Advanced Organic Synthesis and Materials Science

The structural features of Methyl 3-(benzylthio)propionate make it a candidate for applications in the synthesis of complex molecules and the development of new materials.

Precursors for Chiral Building Blocks and Complex Molecular Architectures

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. While direct asymmetric synthesis using this compound is not extensively documented, its structural class, β-keto thioesters and related propionates, are valuable precursors for creating chiral molecules.

One established strategy for generating chirality is the Michael addition of thiols to α,β-unsaturated carbonyl compounds, which can be catalyzed by enantiopure bases to produce optically active substances. google.com This highlights the general utility of the thiol-ether linkage in asymmetric synthesis.

More specifically, research on structurally analogous compounds demonstrates their potential. For instance, racemic ethyl 2-benzyl-3-(tert-butylsulfonyl)propionate can undergo enantioselective hydrolysis by the enzyme subtilisin Carlsberg. nih.gov This enzymatic resolution yields the corresponding (S)-acid, a chiral building block used in the synthesis of renin inhibitors. nih.gov This enzymatic approach shows high selectivity even at significant substrate concentrations, underscoring the viability of using propionate (B1217596) structures to access valuable chiral intermediates. nih.gov Furthermore, other phenylpropionic acids have been successfully used in auxiliary-directed stereoselective alkylations to produce chiral building blocks for drug discovery. mdpi.comnih.gov

Development of Novel Functional Materials and Ligands (by analogy to related structures)

By analogy to related structures, the thioether moiety in this compound is significant for its potential role in coordination chemistry and materials science. Thioethers are known to be excellent ligands for transition metals. ontosight.ai The sulfur atom acts as a soft donor ligand, forming stable complexes with soft metals such as copper, silver, mercury, and palladium. ontosight.aibritannica.com

The coordination chemistry of thioether complexes is extensive, with applications in catalysis and as models for understanding the active sites of metalloenzymes. wikipedia.orgrsc.org Macrocyclic polythioether ligands, known as thiacrowns, are analogous to crown ethers and form robust complexes with a variety of metal ions, including those of copper, palladium, and silver. wikipedia.org These complexes can exhibit unique electronic and magnetic properties. ontosight.ai

The benzyl (B1604629) thioether structural unit is found in numerous organic functional materials and drug molecules, such as the asthma medication Montelukast and the acid reflux treatment Ranitidine. nih.govrsc.org Additionally, polymers incorporating aryl disulfides, which share chemical kinship with benzyl thioethers, have been developed as stimulus-responsive soft materials. nih.gov This suggests that monomers based on a this compound scaffold could potentially be polymerized to create functional materials with unique properties derived from the sulfur linkage.

Fundamental Contributions to Sulfur Chemistry

The study of organosulfur compounds like this compound provides insights into the fundamental reactivity of carbon-sulfur bonds. wikipedia.org

Elucidation of C-S Bond Reactivity and Mechanistic Paradigms

The carbon-sulfur (C-S) bond in a benzyl thioether is of significant interest in synthetic and mechanistic chemistry. Its reactivity is distinct from that of its oxygen analogue, an ether. Thioesters are generally more susceptible to hydrolysis than their ester counterparts. researchgate.net

Formation: The synthesis of benzyl thioethers is a well-explored area, providing mechanistic insights. A common method is the copper-catalyzed coupling of benzyl alcohols with thiols. nih.govrsc.org Mechanistic studies suggest this reaction proceeds through a Lewis-acid-mediated SN1-type pathway, where a carbocation is formed in situ at the benzylic position, followed by nucleophilic attack from the thiol. nih.govrsc.orgrsc.org

Cleavage: The C-S bond in benzyl thioethers can be cleaved under specific conditions, a property exploited in synthetic chemistry where the S-benzyl group is used as a protecting group for thiols. thieme-connect.de Deprotection often requires reductive conditions, such as dissolving metal reduction (e.g., sodium in liquid ammonia), or the use of strong acids. thieme-connect.deresearchgate.net Milder, metal-mediated methods have also been developed. researchgate.net Additionally, the oxidative cleavage of the C-S bond in benzyl thiols and thioethers is achievable, for instance, through visible-light-mediated silver(II) complexes, which can convert the substrate into valuable carbonyl compounds. nih.govacs.org The oxidation of the thioether itself to form sulfoxides and sulfones is another fundamental transformation, with mechanisms involving photocatalysis or hydroxyl radicals having been studied in detail. rsc.orgacs.org

Environmental Chemical Research

The interaction of synthetic compounds with natural biogeochemical cycles is a critical area of environmental science. By analogy with structurally similar molecules, this compound may have relevance in this field.

Investigation of Chemical Interactions with Biological Processes (e.g., nitrification inhibition mechanisms, by analogy)

Nitrification, the microbial oxidation of ammonia (B1221849) to nitrate, is a key process in the global nitrogen cycle. sciencelearn.org.nz However, in agricultural systems, rapid nitrification can lead to the loss of nitrogen fertilizers and environmental pollution. nih.gov Nitrification inhibitors are compounds that slow this process, keeping nitrogen in the less mobile ammonium (B1175870) form. sciencelearn.org.nz

While direct studies on this compound are not available, compelling evidence from a structurally analogous compound, Methyl 3-(4-hydroxyphenyl)propionate (MHPP) , points to a potential role. MHPP, a plant-derived molecule, has been identified as a potent biological nitrification inhibitor (BNI). asm.orgresearchgate.net Studies have shown that MHPP can effectively inhibit soil nitrification. asm.org Interestingly, it was found to be a more potent inhibitor of the nitrite-oxidizing bacterium (NOB) Nitrobacter sp. than of ammonia-oxidizing bacteria (AOB) or archaea (AOA). asm.orgresearchgate.net

Other sulfur-containing compounds have also been shown to interfere with nitrification. Thiosulphate, for example, can inhibit heterotrophic nitrification, and allylthiourea (B1665245) is a classic, well-known inhibitor of autotrophic nitrification. nih.gov Given the potent activity of the closely related MHPP and the known effects of other organosulfur compounds, investigating the effect of this compound on microbial nitrification pathways presents a logical and compelling avenue for environmental chemical research. wikipedia.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(benzylthio)propionate, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, reacting 3-(benzylthio)propionic acid with methanol in the presence of a catalyst like sulfuric acid or using coupling agents (e.g., DCC/DMAP). Optimization involves controlling stoichiometry, reaction temperature (e.g., 60–80°C), and solvent polarity (e.g., THF or dichloromethane). Monitoring via TLC or HPLC ensures reaction completion .
  • Key Considerations : Impurities from incomplete esterification or side reactions (e.g., oxidation of the benzylthio group) require purification via column chromatography or recrystallization.

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the ester and benzylthio groups (e.g., δ ~3.6 ppm for methoxy, δ ~4.0 ppm for SCH2_2).
  • FT-IR : Peaks at ~1730 cm1^{-1} (ester C=O) and 2550 cm1^{-1} (S-H if thiol impurities exist).
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients and ESI-MS for molecular ion verification .
    • Validation : Compare with reference spectra or synthesize derivatives (e.g., hydrolysis to 3-(benzylthio)propionic acid) for cross-validation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .
  • Storage : Keep in airtight containers under inert gas (N2_2) at 2–8°C to prevent oxidation of the benzylthio group .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can this compound be utilized in designing enzyme inhibitors, particularly in transition state analog synthesis?

  • Methodological Answer : The benzylthio group serves as a thioether linker for covalent inhibition. For example:

  • Conjugation : React with N-hydroxysuccinimide esters to form heterobifunctional reagents for protein-protein or protein-small molecule conjugates .
  • Transition State Analogs : Incorporate into pyrrolidine-based scaffolds (e.g., via Michael addition) to mimic enzymatic intermediates, as demonstrated in MTA/SAH hydrolase inhibitor studies .
    • Validation : Kinetic assays (e.g., IC50_{50} determination) and crystallography (SHELX refinement) confirm binding modes .

Q. What strategies mitigate instability of this compound under oxidative or acidic conditions?

  • Methodological Answer :

  • Stabilizers : Add antioxidants like BHT (0.01–0.1% w/w) to slow oxidation of the thioether group .
  • Buffering : Use pH 6–8 buffers (e.g., phosphate) to prevent acid-catalyzed hydrolysis of the ester .
  • Derivatization : Convert to more stable analogs (e.g., tert-butyl esters) for long-term storage .

Q. How does the benzylthio group influence the compound’s interaction with biological targets compared to other thioether derivatives?

  • Methodological Answer :

  • Lipophilicity : The benzyl group enhances membrane permeability (logP ~2.5), making it suitable for intracellular targets. Compare with methylthio (logP ~1.2) or hydroxyl analogs (logP ~0.8) .
  • Electrophilicity : The thioether’s sulfur participates in hydrogen bonding or redox interactions, as shown in nitrification inhibition assays (cf. Methyl 3-(4-hydroxyphenyl)propionate in sorghum studies) .
    • Experimental Design : Perform competitive binding assays (SPR/ITC) and molecular dynamics simulations to map interaction landscapes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.